molecular formula C18H13ClF2N2O3 B6560975 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide CAS No. 1021216-53-4

5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide

Cat. No. B6560975
CAS RN: 1021216-53-4
M. Wt: 378.8 g/mol
InChI Key: MDTMKKDDOCBJGJ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an oxazole ring, a benzamide group, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, is a key feature of this molecule. The difluorophenyl group is a phenyl (benzene) ring with two fluorine atoms attached, and the benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, the difluorophenyl group might undergo electrophilic aromatic substitution reactions, and the benzamide group might undergo reactions at the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene rings could give this compound both polar and nonpolar characteristics. Its solubility, melting point, boiling point, and other properties would depend on the specific arrangement of these groups .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis of novel derivatives of this compound has been investigated for their anti-inflammatory potential . Researchers have explored modifications to the phenyl and pyrazole moieties to enhance anti-inflammatory effects. These derivatives may serve as promising candidates for drug development in inflammatory diseases.

Boron-Based Reagents in Suzuki–Miyaura Coupling

The boronic acid functionality in this compound makes it valuable for Suzuki–Miyaura coupling reactions. By coupling it with aryl or heteroaryl halides, researchers can synthesize diverse organic molecules. This method is widely used in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information about its intended use or biological activity, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential use in medicine, as a catalyst in chemical reactions, or for its physical properties .

properties

IUPAC Name

5-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O3/c1-25-16-5-2-10(19)6-14(16)18(24)22-9-12-8-17(26-23-12)13-4-3-11(20)7-15(13)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMKKDDOCBJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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